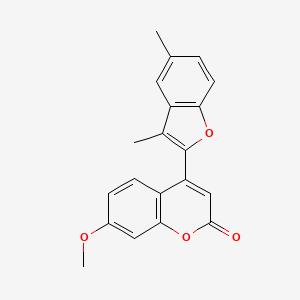

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Vue d'ensemble

Description

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran and chromenone derivatives. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both benzofuran and chromenone moieties in its structure imparts unique chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

-

Formation of Benzofuran Moiety: : The benzofuran moiety can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions. For example, 3,5-dimethylphenol can be reacted with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst to form the benzofuran ring.

-

Formation of Chromenone Moiety: : The chromenone moiety can be synthesized by the condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions. For instance, 7-methoxysalicylaldehyde can be condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the chromenone ring.

-

Coupling of Benzofuran and Chromenone Moieties: : The final step involves the coupling of the benzofuran and chromenone moieties. This can be achieved through a Friedel-Crafts acylation reaction, where the benzofuran derivative is acylated with the chromenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl groups to carboxylic acids.

-

Reduction: : Reduction reactions can be performed on the chromenone moiety, particularly at the carbonyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to a hydroxyl group.

-

Substitution: : The compound can undergo substitution reactions, particularly at the methoxy group. Nucleophiles such as halides or amines can replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium iodide in acetone, ammonia in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids from methyl groups.

Reduction: Formation of hydroxyl groups from carbonyl groups.

Substitution: Formation of halides or amines from methoxy groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antioxidant Activity : Studies have shown that compounds containing the chromenone structure exhibit significant antioxidant properties. This is crucial in developing therapies for oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Properties : Research indicates that derivatives of benzofuran and chromenone possess antimicrobial activities. The presence of the benzofuran ring in this compound enhances its efficacy against various pathogens .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

Natural Product Synthesis

The synthesis of natural products often involves the construction of complex molecules featuring benzofuran and chromenone units. This compound serves as a versatile building block in synthetic pathways aimed at producing bioactive natural products .

Case Study: Synthesis of Ailanthoidol

Ailanthoidol, a natural product with notable biological activities, was synthesized using intermediates derived from 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one. The synthesis involved several steps including:

- Protection and Deprotection : Utilizing protecting groups during synthesis to facilitate selective reactions.

- Coupling Reactions : Employing methods like Stille coupling to form carbon-carbon bonds efficiently.

This approach highlights the compound's utility in constructing complex architectures necessary for pharmacologically active compounds .

Material Science Applications

- Fluorescent Materials : The unique optical properties of benzofuran derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The incorporation of this compound into polymer matrices has shown promising results in enhancing light emission efficiency .

- Photovoltaic Devices : Research indicates that chromenone derivatives can be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy effectively. This application is critical in the development of sustainable energy solutions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Significant reduction in oxidative stress markers |

| Antimicrobial Properties | Effective against multiple bacterial strains | |

| Anti-inflammatory Effects | Inhibition of COX-2 enzyme | |

| Natural Product Synthesis | Synthesis of Ailanthoidol | Efficient multi-step synthesis using intermediates |

| Material Science | Organic Light Emitting Diodes (OLEDs) | Enhanced light emission efficiency |

| Photovoltaic Devices | Effective light absorption leading to energy conversion |

Mécanisme D'action

The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes, receptors, and proteins in biological systems. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. Its ability to affect these pathways makes it a potential therapeutic agent for various diseases.

Comparaison Avec Des Composés Similaires

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 4-(2-benzofuranyl)-7-methoxy-2H-chromen-2-one and 4-(3,5-dimethyl-1-benzofuran-2-yl)-2H-chromen-2-one share structural similarities with this compound.

Uniqueness: The presence of both 3,5-dimethylbenzofuran and 7-methoxychromenone moieties in the same molecule imparts unique chemical and biological properties. This combination allows for a broader range of interactions with molecular targets and pathways, making it a more versatile compound for scientific research and industrial applications.

Activité Biologique

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, exhibits a range of biological activities. This article explores its pharmacological potential, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzofuran moiety and a methoxy group , which together contribute to its unique chemical properties. The structural formula indicates a complex arrangement that may influence its reactivity and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 284.32 g/mol.

Biological Activities

Research indicates that coumarin derivatives, including this compound, possess various biological activities:

- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and related diseases.

- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory conditions.

- Anticancer Potential : Preliminary studies have indicated that certain coumarin derivatives can inhibit cancer cell proliferation. However, specific data on this compound's anticancer efficacy remains limited.

- Antimicrobial Activity : Research on related compounds has shown promising results against various microbial strains, suggesting potential applications in combating infections.

Synthesis and Activity Characterization

A study focused on the synthesis of various coumarin derivatives demonstrated the significance of structural modifications in enhancing biological activity. For instance, the introduction of different substituents on the benzofuran ring was shown to affect the anticancer activity of related compounds significantly .

Comparative Analysis with Other Compounds

The following table compares this compound with other structurally similar compounds in terms of their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-(3-hydroxy-benzofuran-2-yl)-coumarin | Hydroxy group instead of methoxy | Antimicrobial | Enhanced solubility |

| 4-(benzofuran-2-yloxy)-coumarin | Ether linkage | Anticancer | Different bioactivity profile |

| 7-hydroxycoumarin | Hydroxy group at position 7 | Anticoagulant | Well-studied anticoagulant properties |

This comparison highlights the diversity within the coumarin family while emphasizing the unique properties imparted by specific substituents on the benzofuran and chromenone structures.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that its biological activities may involve interactions with various cellular pathways similar to those observed in other coumarins. This includes modulation of signaling pathways involved in inflammation and cell proliferation.

Future Research Directions

Given the promising preliminary findings regarding the biological activities of this compound, further research is warranted to:

- Conduct In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.

- Explore Mechanistic Insights : Understanding how this compound interacts at a molecular level with biological targets can aid in drug development.

- Investigate Structure-Activity Relationships (SAR) : Identifying which structural features contribute most significantly to its biological effects will be crucial for optimizing therapeutic potential.

Propriétés

IUPAC Name |

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)12(2)20(24-17)16-10-19(21)23-18-9-13(22-3)5-6-14(16)18/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYNTCINVRTDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.